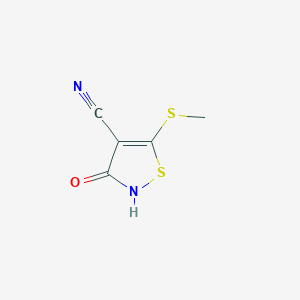
2-(2-Methylphenoxy)acetamide
Descripción general
Descripción
2-(2-Methylphenoxy)acetamide is a chemical compound that is closely related to various substituted phenylacetamides, which have been studied for their diverse chemical properties and potential applications. Although the specific compound this compound is not directly mentioned in the provided papers, related compounds have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to this compound .
Synthesis Analysis
The synthesis of related acetamide compounds typically involves multi-step reactions, starting with the acetylation of an amine, followed by various other reactions such as esterification and ester interchange . For instance, N-Methyl-2-(4-phenoxyphenoxy) acetamide was synthesized using N-methylchloroacetamide and 4-phenoxyphenol in the presence of anhydrous potassium carbonate . Similarly, substituted N-(2-hydroxyphenyl)acetamides were synthesized from different nitrophenols and chlorophenols . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as X-ray crystallography . For example, the structure of N-(2-Methylphenyl)acetamide was analyzed, revealing that the acetamide unit is slightly twisted with respect to the 2-methylphenyl substituent . These techniques could be employed to analyze the molecular structure of this compound.
Chemical Reactions Analysis
The chemical reactions of related acetamide compounds include interactions with other reagents leading to the formation of heterocycles, as seen in the reaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes . Additionally, the reactivity of these compounds with alcohols has been observed, leading to the formation of silanes . These findings suggest that this compound may also participate in similar chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related acetamide compounds have been studied, including their solubility, stability, and hydrogen bonding capabilities . For instance, an intermolecular hydrogen bond was found in the crystal structure of a related compound . The electronic behavior of intramolecular hydrogen bonds in substituted N-(2-hydroxyphenyl)acetamides was also established . These properties are important for understanding the behavior of this compound in various environments and could influence its potential applications.
Aplicaciones Científicas De Investigación
Flavoring Agent Studies
2-(2-Methylphenoxy)acetamide, while not directly studied, is related to similar compounds examined for their potential as flavoring agents. For instance, 2‐(4‐methylphenoxy)‐N‐(1H‐pyrazol‐3‐yl)‐N‐(thiophen‐2‐ylmethyl)acetamide has been evaluated as a safe flavoring substance when used at certain dietary exposure levels, although its use in beverages may result in phototransformation (Younes et al., 2018).
Crystal Structure and Optical Properties
Studies on orcinolic derivatives, which are structurally related to this compound, have explored their crystal structures and optical properties. This includes investigations into how these compounds interact with OH− ions, which can lead to shifts in absorption bands (Wannalerse et al., 2022).
Antimicrobial Applications
Compounds closely related to this compound have been synthesized and evaluated for their antimicrobial properties. For example, derivatives such as 2-(4-chloro-3-methylphenoxy)acetamide have shown potential antibacterial and antifungal activities (Fuloria et al., 2009).
Applications in Drug Synthesis
The synthesis and characterization of compounds structurally similar to this compound have been explored for their potential applications in drug synthesis. This includes their use as intermediates in the synthesis of antimalarial drugs (Magadum & Yadav, 2018).
Toxicological Evaluation
Related compounds, such as 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide, have undergone toxicological evaluations to assess their safety for use in food and beverage applications. This includes studies on their metabolic pathways and potential genotoxic effects (Karanewsky et al., 2015).
Mecanismo De Acción
Target of Action
The primary target of 2-(2-Methylphenoxy)acetamide is the enzyme NOTUM . NOTUM is a carboxylesterase that has been shown to act by mediating the O-depalmitoleoylation of Wnt proteins . This action results in the suppression of Wnt signaling .
Mode of Action
This compound interacts with NOTUM by binding in the palmitoleate pocket of the enzyme . This interaction inhibits the activity of NOTUM, thereby preventing it from depalmitoleoylating Wnt proteins . As a result, Wnt signaling is restored .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Wnt signaling pathway . By inhibiting NOTUM, this compound prevents the suppression of Wnt signaling . This results in the accumulation and translocation of β-catenin, a key component of the canonical Wnt signaling pathway .
Pharmacokinetics
It’s important to note that the majority of compounds tested were rapidly metabolized in an nadph-independent manner . This could potentially impact the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the restoration of Wnt signaling . This can have various downstream effects depending on the specific cellular context, as Wnt signaling plays key roles in adult stem cell biology as well as in embryonic development .
Propiedades
IUPAC Name |
2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7-4-2-3-5-8(7)12-6-9(10)11/h2-5H,6H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCWSKDUWIYHBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352594 | |
| Record name | 2-(2-methylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22560-43-6 | |
| Record name | 2-(2-methylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-METHYLPHENOXY)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid](/img/structure/B1300174.png)

![4-{[(Phenylsulfonyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B1300182.png)

![(7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid](/img/structure/B1300185.png)


